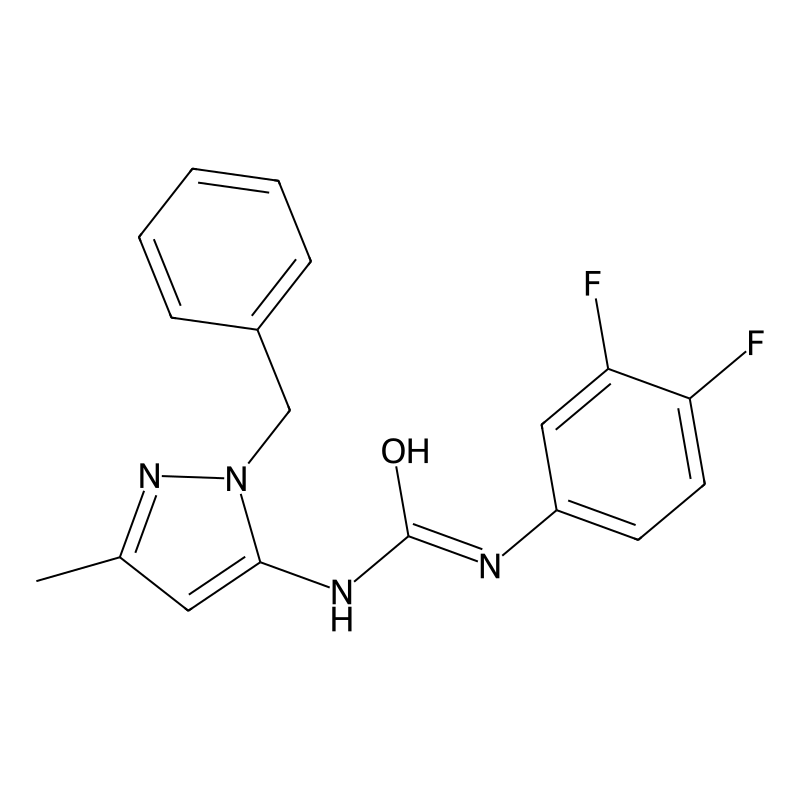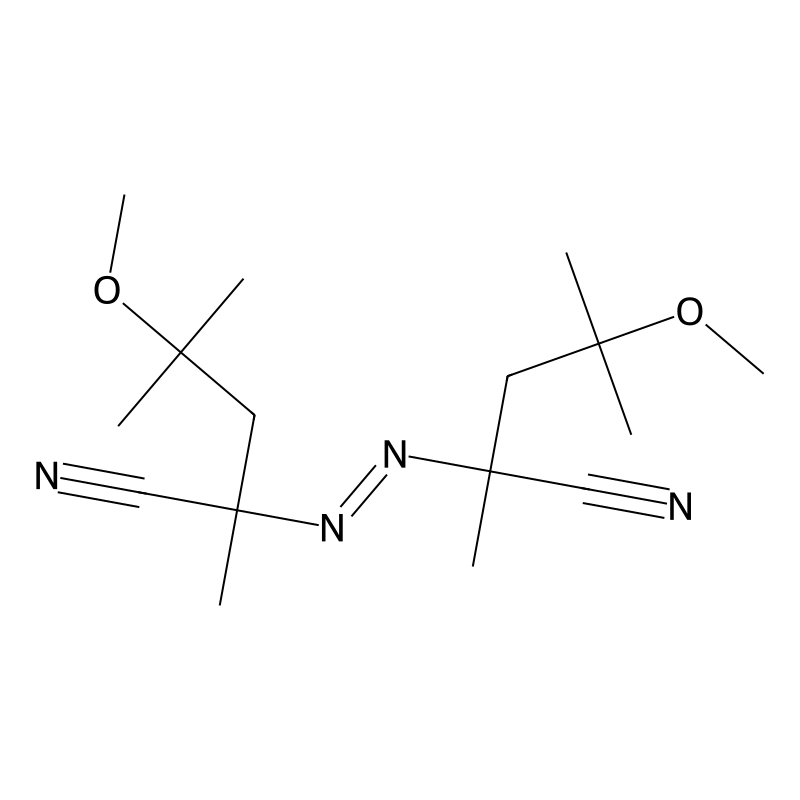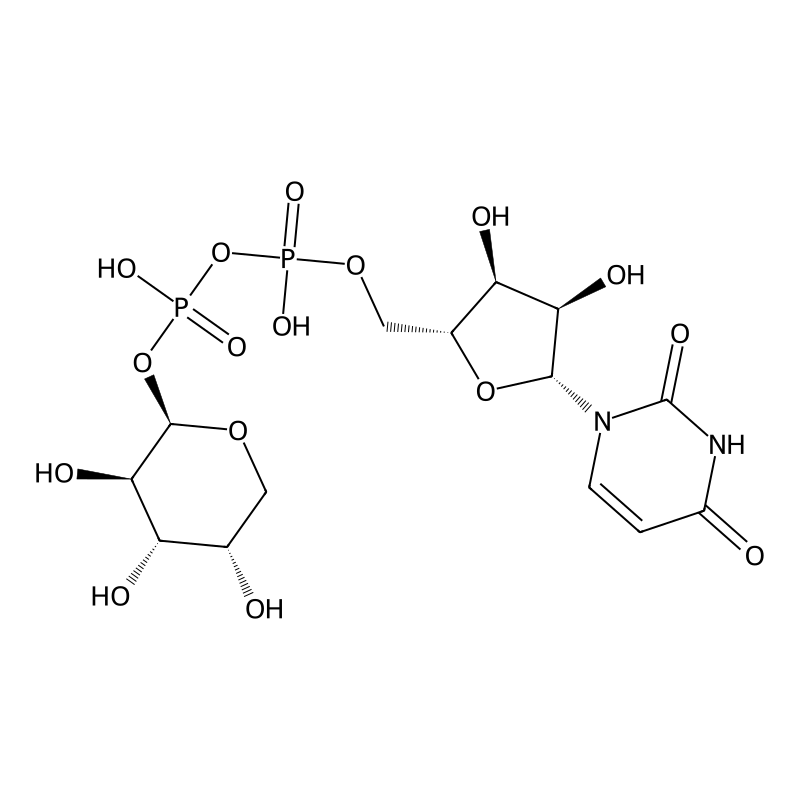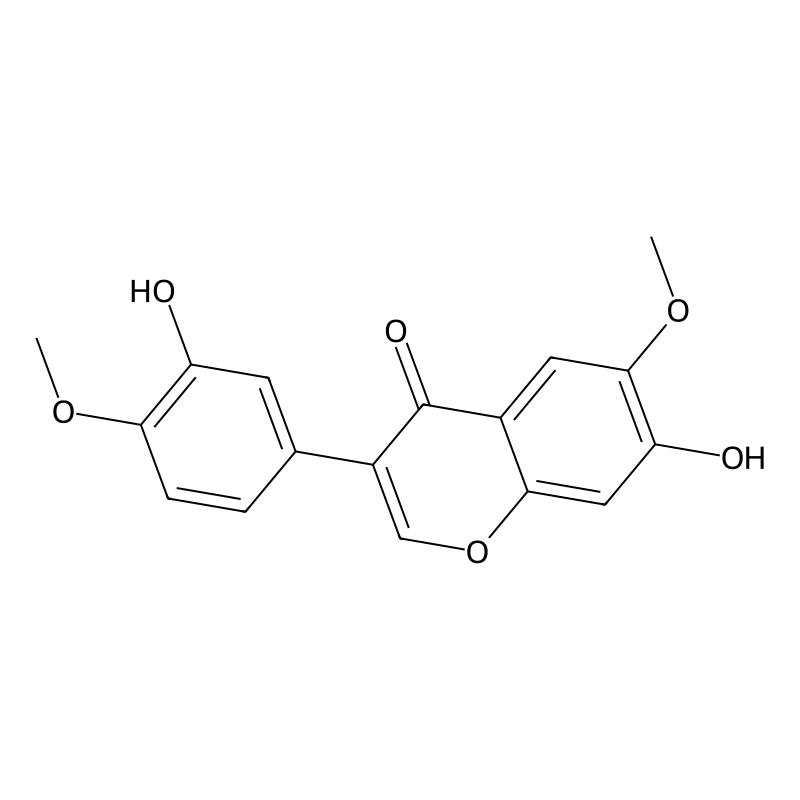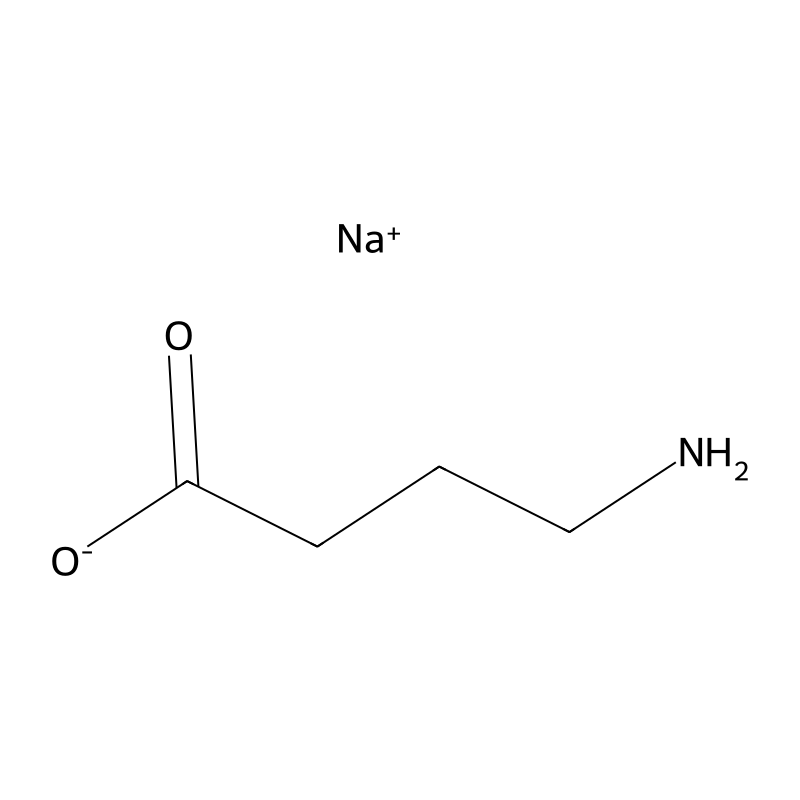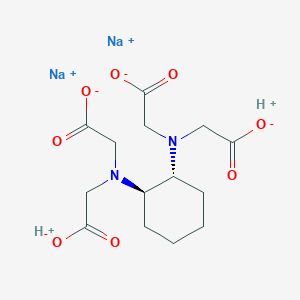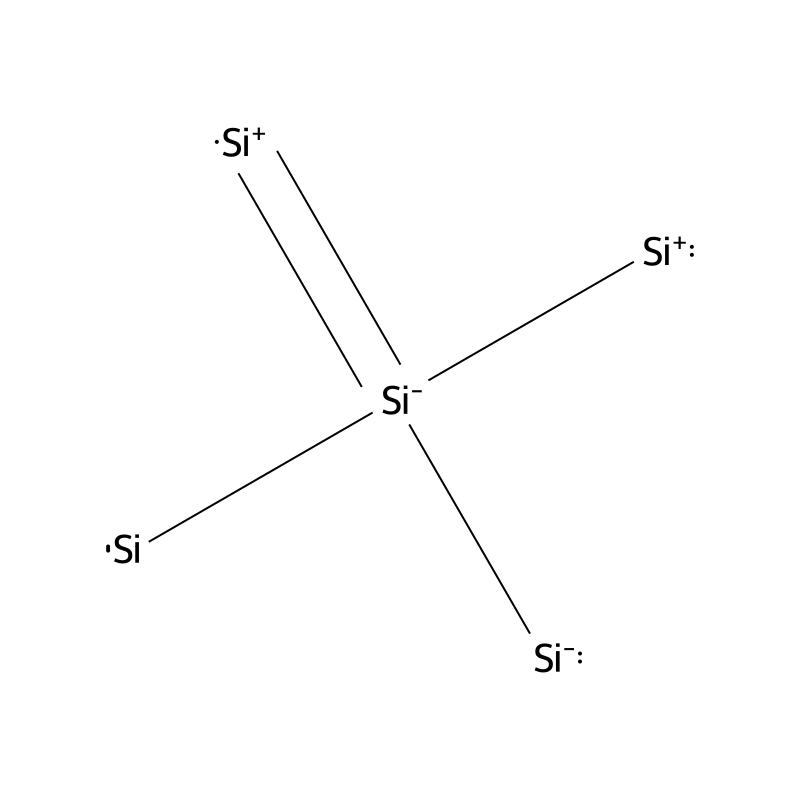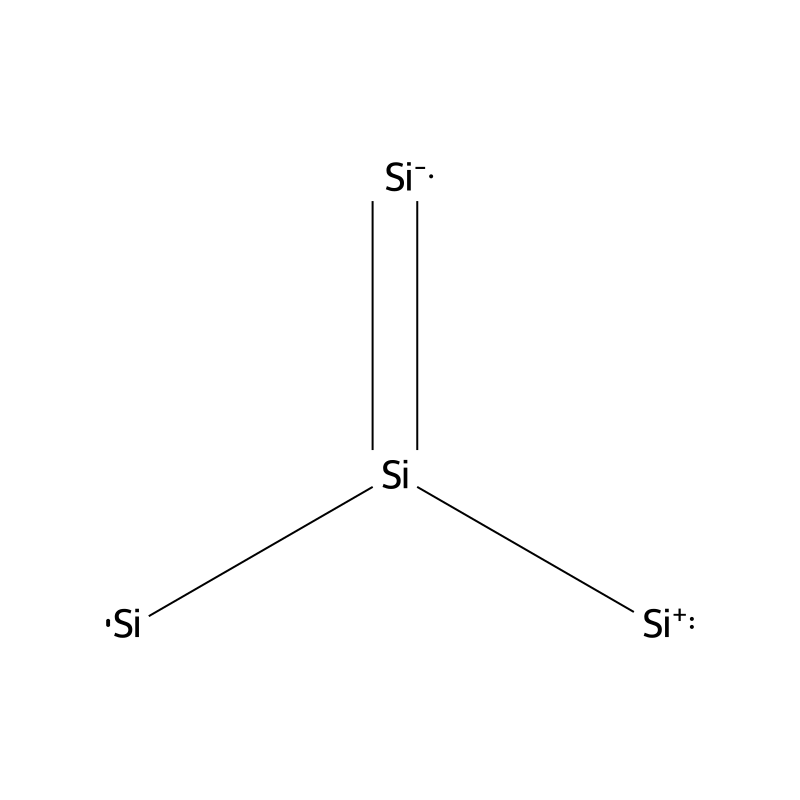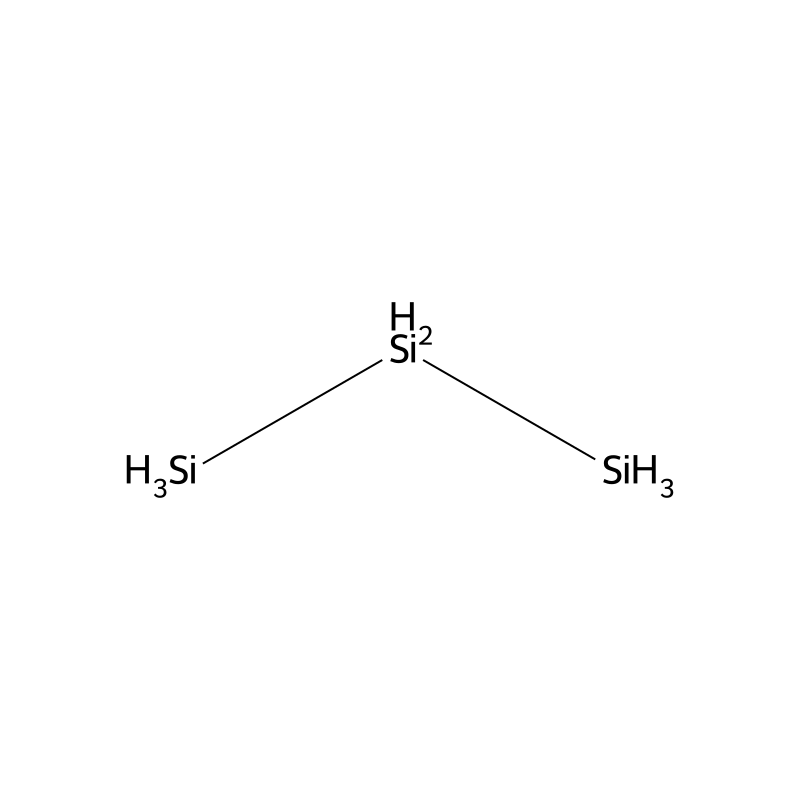2-bromoacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
2-Bromoacetic acid is a chemical compound with the molecular formula BrCH₂CO₂H. It appears as a colorless, crystalline solid and is classified as a relatively strong alkylating agent. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile building block in the preparation of various pharmaceuticals and other chemical entities. The presence of the bromine atom enhances its electrophilic character, making it effective in nucleophilic substitution reactions .
- Alkylation Reactions: It acts as an alkylating agent, readily reacting with nucleophiles to form new carbon-carbon bonds.
- Esterification: The compound can react with alcohols to form esters, which are important intermediates in organic synthesis.
- Neutralization: As a carboxylic acid, it can react with bases to produce salts and water, releasing heat in the process .
- Reformatsky Reaction: Esters derived from 2-bromoacetic acid are commonly used in the Reformatsky reaction to synthesize beta-hydroxy acids or alpha,beta-unsaturated acids .
2-Bromoacetic acid exhibits significant biological activity. It has been studied for its potential toxicity and effects on living organisms:
- Toxicity: The compound can cause severe skin burns and respiratory irritation upon exposure. Inhalation or contact can lead to harmful effects, including damage to mucous membranes .
- Pharmacological Studies: Research indicates that 2-bromoacetic acid may have applications in pharmacology, particularly in the development of anti-cancer agents due to its ability to modify biological macromolecules .
The synthesis of 2-bromoacetic acid can be achieved through various methods:
- Bromination of Acetic Acid: This is the most common method, often utilizing bromine or phosphorus tribromide in a controlled reaction.
- Hell–Volhard–Zelinsky Reaction: This method involves the halogenation of carboxylic acids and is suitable for synthesizing bromoacetic acid from acetic acid.
- Direct Alkylation: Under specific conditions, direct mono-alkylation of cyclic compounds can yield 2-bromoacetic acid as a product .
2-Bromoacetic acid finds numerous applications across various fields:
- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Reagents: The compound serves as a quaternizing agent and is employed in carboxymethylation processes for polymers .
- Research Tool: Its reactivity makes it valuable in biochemical research for modifying proteins and other biomolecules.
Studies on the interactions of 2-bromoacetic acid reveal its potential effects on biological systems:
- Protein Modification: The compound can interact with amino acids, leading to modifications that may alter protein function.
- Cellular Effects: Research suggests that exposure to 2-bromoacetic acid can induce cellular stress responses, which may be relevant in understanding its toxicity and potential therapeutic roles .
Several compounds share structural similarities with 2-bromoacetic acid. Here are some notable examples:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Acetic Acid | CH₃COOH | A simple carboxylic acid; less reactive than bromoacetic acid. |
| Chloroacetic Acid | ClCH₂COOH | Similar reactivity; used in similar applications but more toxic. |
| Fluoroacetic Acid | FCH₂COOH | Highly toxic; used as a pesticide; possesses similar alkylating properties. |
| Iodoacetic Acid | ICH₂COOH | More reactive than bromoacetic acid; used in biochemical research. |
The uniqueness of 2-bromoacetic acid lies in its balanced reactivity profile, making it suitable for various synthetic applications while being less toxic than some halogenated analogs like fluoroacetic acid.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Environmental Hazard
